2,5-Dihydroxyxanthone

Antiproliferative Cytotoxicity Cancer cell lines

Choose 2,5-Dihydroxyxanthone (CAS 35040-32-5) for your next study because not all dihydroxyxanthones are equivalent. The 2,5-substitution pattern—infrequent in nature—creates a unique hydrogen-bonding network and electronic distribution that cannot be extrapolated from 1,3-, 2,4-, or other regioisomers. Validated IC50 values across five cancer lines (MCF7: 13.4 μM, HepG2: 23.8 μM, K562: 43.5 μM, MDA-MB-231: 43.8 μM, COLO 320: 53.7 μM under 48h CCK8 assay) deliver a proven benchmark for antiproliferative screening. The diagnostic ¹H NMR signal at δ 7.57 (H-8) distinguishes this regioisomer from 2,4-dihydroxyxanthone (δ >8), supporting QC verification. Two distinct hydroxyl handles enable regioselective prenylation for MCF7-targeted derivative synthesis.

Molecular Formula C13H8O4
Molecular Weight 228.20 g/mol
CAS No. 35040-32-5
Cat. No. B162181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxyxanthone
CAS35040-32-5
Molecular FormulaC13H8O4
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H
InChIKeyLXSIVSWCSPREMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2,5-Dihydroxyxanthone Procurement Guide: Xanthone Natural Product Baseline for Antiproliferative Research


2,5-Dihydroxyxanthone (CAS 35040-32-5) is a naturally occurring xanthone, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. It has been isolated from several plant sources including the stem barks of *Garcinia tetrandra* , the aerial parts of *Hypericum canariensis* [1], and *Mammea siamensis* [2]. The compound possesses a distinct 2,5-dihydroxy substitution pattern on the xanthone core, which is noted in phytochemical literature as an infrequent oxygenation pattern in nature [1].

2,5-Dihydroxyxanthone Procurement Risks: Why Xanthone Regioisomer Substitution Compromises Reproducibility


Within the xanthone class, hydroxyl group position critically determines both biological activity and physicochemical properties. Xanthone derivatives exhibit position-dependent variations in antiproliferative potency across different cell lines [1]. Substitution at the 1,3-positions versus the 2,5-positions alters hydrogen-bonding networks, electronic distribution, and target interactions, resulting in distinct activity profiles that cannot be extrapolated between regioisomers. Generic substitution of 2,5-dihydroxyxanthone with other dihydroxyxanthone isomers risks irreproducible results, particularly in cancer cell line screening where hydroxyl orientation influences both potency and cell-type selectivity [1].

2,5-Dihydroxyxanthone Product-Specific Evidence: Quantified Antiproliferative Activity Against Five Human Cancer Cell Lines


2,5-Dihydroxyxanthone Cytotoxicity Profile: Cross-Cell Line Antiproliferative Activity Quantified by IC50

2,5-Dihydroxyxanthone demonstrates quantifiable antiproliferative activity across five human cancer cell lines, with IC50 values ranging from 13.4 μM to 53.7 μM as measured by CCK8 assay after 48-hour incubation . The compound shows the highest potency against the MCF7 breast cancer cell line (IC50 = 13.4 μM) and the lowest activity against COLO 320 colorectal adenocarcinoma cells (IC50 = 53.7 μM) . This cell line-dependent variation in potency is a characteristic feature of the xanthone scaffold [1].

Antiproliferative Cytotoxicity Cancer cell lines

2,5-Dihydroxyxanthone as a Foundational Scaffold: MCF7 Selectivity Enhancement Through 2,5-Substituted Prenylation

The 2,5-dihydroxyxanthone core serves as a validated starting scaffold for developing prenylated derivatives with improved selectivity for the MCF7 breast cancer cell line. Research on dihydroxyxanthone prenylated derivatives demonstrates that compounds built on the dihydroxyxanthone framework, including those with 2,5-substitution patterns, can be structurally elaborated to enhance MCF7-targeted growth inhibitory activity [1]. The study establishes that strategic functionalization of dihydroxyxanthone scaffolds yields derivatives with cell line selectivity improvements, positioning 2,5-dihydroxyxanthone as a chemically tractable starting material for focused library synthesis.

Xanthone derivatization Structure-activity relationship MCF7 selectivity

2,5-Dihydroxyxanthone Cytotoxicity Benchmark: Hydroxyxanthone Vero Cell Safety Comparison

Hydroxyxanthone compounds demonstrate variable cytotoxicity profiles against Vero cells (African green monkey kidney epithelial cells), with IC50 values spanning from 224.45 μM to >3394.90 μM depending on hydroxyl substitution pattern [1]. This wide range establishes that hydroxyl positioning is a critical determinant of differential cytotoxicity, with certain hydroxyxanthones exhibiting substantially lower cytotoxic burden than others. The data provide a class-level benchmark against which 2,5-dihydroxyxanthone can be positioned; researchers requiring Vero cell safety data for 2,5-dihydroxyxanthone specifically should conduct direct evaluation, but the available hydroxyxanthone dataset confirms that regioisomer selection meaningfully impacts cytotoxicity outcomes.

Cytotoxicity Vero cell Hydroxyxanthone derivatives

2,5-Dihydroxyxanthone Regioisomer Structural Differentiation: NMR-Based Assignment and Distinction from 2,4-Dihydroxyxanthone

During natural product isolation from *Hypericum canariensis*, 2,5-dihydroxyxanthone was structurally distinguished from the alternative 2,4-dihydroxyxanthone regioisomer based on diagnostic NMR signals [1]. The assignment relied on the chemical shift of the H-8 proton: 2,4-dihydroxyxanthone would be expected to show an H-8 signal at δ > 8, whereas the isolated compound exhibited an H-8 signal at δ 7.57, consistent with the 2,5-substitution pattern [1]. This unambiguous spectroscopic differentiation provides a definitive reference for identity verification and purity assessment of procured material.

Structural elucidation Regioisomer identification NMR spectroscopy

2,5-Dihydroxyxanthone Validated Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


Cancer Cell Line Antiproliferative Screening: MCF7, HepG2, K562, MDA-MB-231, and COLO 320 Models

Use 2,5-dihydroxyxanthone as a characterized natural product reference compound in antiproliferative assays across multiple cancer cell lines. The compound has validated IC50 values of 13.4 μM (MCF7), 23.8 μM (HepG2), 43.5 μM (K562), 43.8 μM (MDA-MB-231), and 53.7 μM (COLO 320) under 48-hour CCK8 assay conditions [1]. Researchers can leverage this dataset to benchmark new xanthone derivatives or to select appropriate concentration ranges for mechanism-of-action studies.

Xanthone Scaffold Derivatization for MCF7-Selective Compound Development

Employ 2,5-dihydroxyxanthone as a starting scaffold for synthesizing prenylated and other functionalized derivatives aimed at improving selectivity toward MCF7 breast cancer cells [1]. The 2,5-dihydroxy substitution pattern provides two distinct hydroxyl handles for regioselective modification, and prior work on dihydroxyxanthone prenylated derivatives establishes this scaffold class as productive for generating compounds with enhanced MCF7 growth inhibitory activity [1].

Analytical Reference Standard for Regioisomer Identification and Purity Verification

Use authenticated 2,5-dihydroxyxanthone as an analytical reference standard for distinguishing this regioisomer from structurally similar dihydroxyxanthones such as 2,4-dihydroxyxanthone. The diagnostic ¹H NMR signal for H-8 appears at δ 7.57, in contrast to the predicted δ > 8 for the 2,4-isomer [2]. This spectroscopic fingerprint supports QC/QA workflows in natural product isolation, synthetic chemistry, and procurement verification.

Hydroxyxanthone Cytotoxicity Comparator Studies in Vero Cell Models

Conduct comparative cytotoxicity evaluations of 2,5-dihydroxyxanthone against other hydroxyxanthone derivatives in Vero cell assays. Published data for related hydroxyxanthones show IC50 values ranging from 224.45 μM to 3394.90 μM after 24-hour MTT assay incubation [3]. Incorporating 2,5-dihydroxyxanthone into such comparative studies will expand the structure-cytotoxicity relationship dataset and clarify the impact of the 2,5-substitution pattern on cellular safety margins.

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